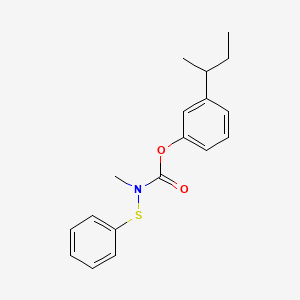

RE 11775

Descripción

Propiedades

Número CAS |

25474-41-3 |

|---|---|

Fórmula molecular |

C18H21NO2S |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

(3-butan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate |

InChI |

InChI=1S/C18H21NO2S/c1-4-14(2)15-9-8-10-16(13-15)21-18(20)19(3)22-17-11-6-5-7-12-17/h5-14H,4H2,1-3H3 |

Clave InChI |

AAZGQKRJFDNXHR-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-sec-butylphenyl-N-methyl-N-thiophenylcarbamate m-sec-butylphenyl-N-methyl-N-thiophenylcarbamate RE 11775 RE-11775 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Primary Bioactive Components of Panax notoginseng Saponins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Panax notoginseng, a perennial herb from the Araliaceae family, is a highly valued traditional Chinese medicine.[1] Its therapeutic effects are largely attributed to a rich profile of bioactive components, including saponins (B1172615), flavonoids, polysaccharides, and amino acids.[2][3] Among these, the dammarane-type triterpenoid (B12794562) saponins, collectively known as Panax notoginseng saponins (PNS), are considered the principal active constituents responsible for the plant's diverse pharmacological activities.[3][4][5] These activities include protective effects on cardiovascular and cerebrovascular systems, anti-inflammatory, hemostatic, and neuroprotective properties.[2]

This technical guide provides an in-depth overview of the primary bioactive saponins in P. notoginseng, presenting quantitative data, detailed experimental protocols for their analysis, and a review of their modulation of key cellular signaling pathways.

Primary Bioactive Saponins: Classification and Key Components

The saponins in P. notoginseng are structurally classified into two main categories based on their aglycone moieties: 20(S)-protopanaxadiol (PPD) type and 20(S)-protopanaxatriol (PPT) type.[3][5] While over 200 saponins have been identified, a small number of key components account for the majority of the total saponin (B1150181) content and are the focus of most pharmacological research.[2][4]

The five most abundant and pharmacologically significant saponins, which can constitute up to 90% of the total PNS, are:

-

Ginsenoside Rg1 (PPT-type)

-

Ginsenoside Rb1 (PPD-type)

-

Notoginsenoside R1 (PPT-type)

-

Ginsenoside Re (PPT-type)

Other notable components include ginsenosides (B1230088) Rb2, Rc, and Rg2.[4][7]

Quantitative Analysis of Major Saponins

The concentration of individual saponins varies significantly between different parts of the P. notoginseng plant, such as the main root, branch root, rhizome, stem, and leaf.[8][9] The rhizome generally contains the highest overall saponin content.[9] The roots and stems are rich in PPT-type saponins, while the leaves contain a higher proportion of PPD-type saponins.[8] A summary of quantitative data for key saponins is presented below.

Table 1: Content of Major Saponins in Different Parts of Panax notoginseng

| Saponin | Type | Main Root (mg/g) | Branch Root (mg/g) | Rhizome (mg/g) | Fibrous Root (mg/g) |

| Notoginsenoside R1 | PPT | 6.13 - 10.31 | 5.11 - 8.99 | 10.91 - 18.21 | 2.98 - 4.12 |

| Ginsenoside Rg1 | PPT | 17.52 - 29.87 | 12.01 - 21.43 | 25.12 - 40.01 | 8.11 - 11.03 |

| Ginsenoside Re | PPT | 2.89 - 4.98 | 2.03 - 3.87 | 4.15 - 6.98 | 1.55 - 2.41 |

| Ginsenoside Rb1 | PPD | 15.11 - 28.54 | 10.98 - 20.01 | 20.14 - 35.87 | 8.97 - 13.45 |

| Ginsenoside Rd | PPD | 2.11 - 4.56 | 1.98 - 3.76 | 3.01 - 5.99 | 1.87 - 3.01 |

| Ginsenoside Rb2 | PPD | 0.21 - 0.45 | 0.15 - 0.33 | 0.31 - 0.61 | 0.11 - 0.23 |

| Ginsenoside Rc | PPD | 0.33 - 0.67 | 0.24 - 0.51 | 0.45 - 0.88 | 0.19 - 0.35 |

Data synthesized from multiple sources reporting on quantitative analysis of P. notoginseng root parts.[9]

Experimental Protocols for Saponin Analysis

The accurate quantification of PNS relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is the most common approach.[10][11]

Sample Preparation and Extraction

-

Drying and Pulverization: Plant material (e.g., roots, leaves) is dried at a controlled temperature (e.g., 60°C) to a constant weight and then pulverized into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction: A precisely weighed amount of the powder (e.g., 1.0 g) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol. Ultrasonic-assisted extraction is commonly employed (e.g., extraction with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes, repeated twice).

-

Filtration and Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure.

-

Final Preparation: The dried residue is redissolved in the initial mobile phase (e.g., methanol or acetonitrile-water mixture) to a specific concentration (e.g., 10 mg/mL) and filtered through a 0.22 µm syringe filter prior to injection into the HPLC system.

HPLC-UV Quantification Method

A validated method for the simultaneous quantification of six major saponins (Notoginsenoside R1, Ginsenosides Rg1, Rb1, Rg2, Rh1, and Rd) is detailed below.[11]

-

Instrumentation: Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.01% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-15 min: 19% B

-

15-30 min: 19% - 29% B (linear gradient)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 203 nm

-

Injection Volume: 10 µL

-

Internal Standard: Astragaloside IV can be used for improved accuracy.[11]

-

Quantification: External standard calibration curves are generated for each target saponin by plotting peak area against a series of known concentrations.

Pharmacological Activity and Key Signaling Pathways

PNS exert their therapeutic effects by modulating a complex network of cellular signaling pathways.[12] Their multi-target nature is a key feature of their pharmacological profile.[12]

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a critical regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is implicated in fibrosis and cancer. Studies have shown that PNS can suppress the PI3K/AKT pathway.[12][13] This inhibition enhances autophagy and promotes apoptosis in fibrotic cells, contributing to the anti-fibrotic effects of PNS.[13]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like inflammation, proliferation, and apoptosis.[12] It includes several key kinases such as p38, ERK, and JNK. PNS have been shown to regulate MAPK signaling to exert anti-inflammatory and anti-fibrotic effects.[12] For instance, in the context of transforming growth factor-β1 (TGF-β1) induced fibrosis, PNS can inhibit the phosphorylation of p38, ERK, and JNK, thereby preventing the epithelial-mesenchymal transition (EMT), a key process in fibrosis.[14]

Other Relevant Pathways

-

Wnt/β-catenin Pathway: PNS can inhibit the Wnt/β-catenin pathway, which is implicated in fibrosis. This action contributes to its therapeutic potential in conditions like oral submucous fibrosis.[12][15]

-

RIG-I Signaling Pathway: In the context of ischemic stroke, PNS have been found to suppress the RIG-I receptor and its downstream signaling molecules, leading to an anti-inflammatory effect in the brain.[16]

Conclusion

The primary bioactive components of Panax notoginseng are a group of dammarane-type saponins, with ginsenosides Rg1, Rb1, and notoginsenoside R1 being the most prominent. The precise quantification of these molecules is essential for quality control and pharmacological research, achievable through validated HPLC methods. The therapeutic efficacy of PNS stems from their ability to modulate multiple, interconnected signaling pathways, including the PI3K/AKT and MAPK pathways. This multi-target functionality underscores their potential in the development of novel therapeutics for a range of complex diseases, from cardiovascular disorders to fibrosis. Further research into the specific activities of individual saponins and their synergistic interactions will continue to illuminate the full therapeutic potential of this important medicinal plant.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities -Journal of Ginseng Research | Korea Science [koreascience.kr]

- 2. academic.oup.com [academic.oup.com]

- 3. Therapeutic Potential and Cellular Mechanisms of Panax Notoginseng on Prevention of Aging and Cell Senescence-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Bioactive Constituents of Panax notoginseng in the Modulation of Tumorigenesis: A Potential Review for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Panax notoginseng: Pharmacological Aspects and Toxicological Issues | MDPI [mdpi.com]

- 6. Panax notoginseng saponins and their applications in nervous system disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. mdpi.com [mdpi.com]

- 13. Panax notoginseng saponins suppress the PI3K/AKT pathway to enhance autophagy and apoptosis in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Panax Notoginseng Saponins Regulate Transforming Growth Factor-β1 through MAPK and Snail/TWIST1 Signaling Pathway to Inhibit Epithelial-Mesenchymal Transition of Pulmonary Fibrosis in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Panax notoginseng saponins improve oral submucous fibrosis by inhibiting the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The RIG-I Signal Pathway Mediated <i>Panax notoginseng</i> Saponin Anti-Inflammatory Effect in Ischemia Stroke - ProQuest [proquest.com]

The Role of Dammarane-Type Saponins in Dermatology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 09, 2025

Abstract

Dammarane-type saponins (B1172615), a class of tetracyclic triterpenoid (B12794562) glycosides primarily found in plants of the Panax genus (ginseng), are emerging as significant bioactive compounds in the field of dermatology. Their diverse pharmacological activities, including potent anti-inflammatory, antioxidant, anti-aging, and wound-healing properties, position them as promising candidates for the development of novel dermatological therapies. This technical guide provides a comprehensive overview of the current research on dammarane-type saponins, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of next-generation dermatological agents.

Introduction to Dammarane-Type Saponins

Dammarane-type saponins are glycosides featuring a tetracyclic triterpene core.[1] They are the principal active components of esteemed medicinal plants like Panax ginseng and Panax notoginseng.[1][2] Based on the structure of their aglycone (sapogenin), they are primarily classified into two major groups: protopanaxadiols (PPD) and protopanaxatriols (PPT).[1] This structural diversity, arising from variations in the type, number, and attachment points of sugar moieties, gives rise to a wide spectrum of biological activities.[1] In dermatology, these compounds are being investigated for their potential to modulate key pathological processes in a variety of skin disorders.

Anti-inflammatory and Immune-Regulatory Effects

Chronic inflammation is a hallmark of numerous dermatological conditions, including atopic dermatitis, psoriasis, and contact dermatitis.[2] Dammarane-type saponins have demonstrated significant anti-inflammatory effects by modulating critical signaling pathways.

Mechanism of Action: Modulation of Inflammatory Pathways

Dammarane (B1241002) saponins exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression. In models of skin inflammation, saponins can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[3][4][5]

For instance, certain ginsenosides (B1230088) can block the phosphorylation of IκBα, preventing the nuclear translocation of the NF-κB p65 subunit. This, in turn, downregulates the expression of NF-κB target genes, including iNOS and COX-2.[3][4]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of various dammarane-type saponins has been quantified in numerous in vitro studies. The following table summarizes key findings.

| Compound/Extract | Model System | Parameter Measured | Result | Reference |

| Notoginsenosides NL-A₁ (1) | LPS-stimulated RAW264.7 cells | NO Production | Significant suppression at 50 μM | [6][7] |

| Notoginsenoside NL-A₂ (2) | LPS-stimulated RAW264.7 cells | NO Production | Significant suppression at 50 μM | [6][7] |

| Notoginsenoside NL-B₁ (5) | LPS-stimulated RAW264.7 cells | NO Production | Significant suppression at 50 μM | [6][7] |

| Compound 1 (New Ginsenoside) | LPS-activated RAW264.7 cells | IL-6 & TNF-α Secretion | Significant reduction | [3] |

| Compound 1 (New Ginsenoside) | LPS-activated RAW264.7 cells | iNOS & COX-2 Expression | Significant reduction | [3] |

| S. officinalis Callus Extract (SCE) | LPS-stimulated RAW264.7 cells | NO Production | Reduction from 31.84 μM to 21.84 μM at 20 μg/mL | [5] |

Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophages, a common assay to screen for anti-inflammatory compounds.

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (B1150181) compounds. Cells are co-treated with LPS (typically 1 μg/mL) to induce an inflammatory response. A control group is treated with LPS only.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: After incubation, 100 μL of the cell culture supernatant is transferred to a new 96-well plate. 100 μL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

-

Measurement: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control. Cell viability is concurrently assessed using an MTT or similar assay to rule out cytotoxicity.[6][7][8]

Skin Barrier Repair and Wound Healing

A functional epidermal barrier is essential for skin health, preventing water loss and protecting against external insults.[2] Dammarane saponins have shown potential in repairing damaged skin barriers and accelerating wound healing.

Mechanism of Action: Promoting Cell Proliferation and Matrix Synthesis

The wound healing process involves inflammation, proliferation, and remodeling phases.[9][10] Saponins from Panax notoginseng can promote the healing of inflammatory skin conditions and improve barrier function.[2] Total ginseng saponin (TGS) has been shown to accelerate wound healing by increasing keratinocyte migration, promoting collagen deposition, and modulating the inflammatory response in the early stages of healing.[11] Ginsenoside Rb1, a major dammarane saponin, promotes wound healing by upregulating the expression of growth factors like PDGF-BB and FGF-2.[12] Furthermore, saponins can increase collagen synthesis in fibroblasts through the phosphorylation of Smad 2 protein, a key component of the TGF-β signaling pathway.[11]

Quantitative Data on Wound Healing Activity

| Compound/Extract | Model System | Parameter Measured | Result | Reference |

| Total Ginseng Saponin (TGS) | Full-thickness dorsal incisional wounds in mice | Keratinocyte Migration Rate | Higher than control from day 3 to 7 | [11] |

| Total Ginseng Saponin (TGS) | Full-thickness dorsal incisional wounds in mice | Wound Contraction | Greater than control on days 3 to 5 | [11] |

| Total Ginseng Saponin (TGS) | Full-thickness dorsal incisional wounds in mice | Inflammatory Cell Infiltration | Reduced compared to control on days 1 and 3 | [11] |

Key Experimental Protocol: In Vivo Excisional Wound Healing Model

-

Animal Model: Healthy adult mice (e.g., ICR or BALB/c strain) are used. The dorsal hair is shaved, and the area is disinfected.

-

Wound Creation: Under anesthesia, a full-thickness excisional wound is created on the dorsum of each mouse using a sterile biopsy punch (e.g., 6 mm diameter).

-

Treatment Groups: Animals are divided into groups: a negative control group (e.g., treated with vehicle/base cream), a positive control group (e.g., a standard healing agent), and one or more test groups treated with a topical formulation containing the dammarane saponin.

-

Application: The respective formulations are applied topically to the wound area daily for a specified period (e.g., 14-21 days).

-

Wound Closure Measurement: The wound area is photographed at regular intervals (e.g., days 0, 3, 7, 14). The wound area is measured using image analysis software, and the percentage of wound contraction is calculated.

-

Histopathological Analysis: On specified days, animals are euthanized, and the entire wound tissue, including surrounding skin, is excised. The tissue is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, and sectioned.

-

Staining and Evaluation: Sections are stained with Hematoxylin and Eosin (H&E) to evaluate re-epithelialization, inflammatory cell infiltration, and granulation tissue formation. Masson's Trichrome stain is used to assess collagen deposition and maturation.[11]

Anti-Aging and Photoprotective Effects

Skin aging is a complex process influenced by intrinsic factors and extrinsic factors, with ultraviolet (UV) radiation being the primary driver of photoaging. Dammarane saponins possess properties that can counteract these processes.

Mechanism of Action: Enhancing Mitochondrial Function

Mitochondrial dysfunction is a key factor in the aging process. Saponins from Gynostemma pentaphyllum have been shown to up-regulate genes involved in oxidative phosphorylation (OXPHOS) and the sirtuin (SIRT) signaling pathways.[13] Specifically, certain dammarane saponins act as agonists for SIRT3, a mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and reducing oxidative stress. They also up-regulate TOM20, a key component of the mitochondrial protein import machinery.[13] By improving mitochondrial function, these saponins can enhance cell viability and combat the cellular decline associated with aging.[13]

| Compound/Extract | Model System | Parameter Measured | Result | Reference |

| G. pentaphyllum Saponins (13 compounds) | In vitro assay | SIRT3 and TOM20 Agonist Activity | Satisfactory agonist activities at 5 μM | [13] |

Therapeutic Potential in Specific Dermatological Disorders

Psoriasis

Psoriasis is a chronic autoimmune inflammatory disease characterized by keratinocyte hyperproliferation.[14][15] Saponins from Panax notoginseng have been shown to reduce skin thickening, desquamation, and erythema in an imiquimod-induced psoriasis mouse model by reducing skin inflammation.[2] Triterpenoid saponins from Centella asiatica have also demonstrated anti-proliferative effects on keratinocytes, suggesting their potential utility in psoriasis treatment.[14]

| Compound/Extract | Model System | Parameter Measured | Result (IC₅₀) | Reference |

| Madecassoside (C. asiatica) | SVK-14 keratinocytes | Inhibition of Replication | 8.6 ± 0.6 μM | [14] |

| Asiaticoside (C. asiatica) | SVK-14 keratinocytes | Inhibition of Replication | 8.6 ± 0.6 μM | [14] |

Atopic Dermatitis (Eczema)

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a defective skin barrier and immune dysregulation.[16][17] Total saponins of Panax notoginseng (TSPN) have shown significant potential in improving inflammatory skin barrier function.[2] Multi-omics studies on a reconstructed human epidermis (RHE) model suggest that TSPN may repair the epidermal barrier by regulating multiple pathways, including the PI3K-AKT proliferation pathway and MAPK-mediated apoptotic pathways.[2]

Skin Cancer

Dammarane saponins have demonstrated pleiotropic anti-cancer effects, including the induction of apoptosis (programmed cell death) and differentiation in malignant cells.[18] They can induce apoptosis in various cancer cells, including melanoma, through both caspase-dependent and independent pathways.[18] These saponins can activate initiator caspases (8 and 9) and executor caspases (3, 6, and 7).[18] Furthermore, they can inhibit the pro-survival Akt signaling pathway by down-regulating Akt phosphorylation.[18]

| Compound/Extract | Model System | Effect | Mechanism | Reference |

| Dammarane Sapogenins | Malignant Melanoma Cells | Induction of Apoptosis | Activation of multiple caspase pathways | [18] |

| Dammarane Sapogenins | Various Cancer Cells | Inhibition of Cell Survival | Down-regulation of Akt phosphorylation | [18] |

| Christinin E, F, and A | A549, U87, MDA-MB-231, CT-26 cancer cell lines | Cytotoxicity | Low IC₅₀ values (< 10 μg/mL) | [19] |

General Experimental Methodologies

Workflow for Saponin Extraction and Isolation

The extraction and isolation of dammarane saponins from plant material is a multi-step process requiring careful selection of solvents and chromatographic techniques.[20][21]

Conclusion and Future Directions

Dammarane-type saponins represent a highly promising class of natural compounds for dermatological applications. Their multi-target mechanisms of action, particularly their ability to modulate key inflammatory and proliferative pathways like NF-κB and MAPK, make them suitable for addressing the complex pathophysiology of various skin diseases. The evidence supporting their roles in anti-inflammation, wound healing, anti-aging, and anti-cancer activities is substantial.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to validate the preclinical findings and establish the efficacy and safety of dammarane saponins in human subjects for conditions like psoriasis and atopic dermatitis.

-

Structure-Activity Relationship (SAR) Studies: Further SAR studies will help identify the specific structural features responsible for desired dermatological effects, enabling the design and semi-synthesis of more potent and selective derivatives.

-

Advanced Drug Delivery Systems: The development of novel topical formulations (e.g., nanoparticles, liposomes) is crucial to enhance the skin penetration, bioavailability, and stability of these saponins, thereby improving their therapeutic effectiveness.

-

Mechanism of Action Elucidation: While significant progress has been made, further investigation into the precise molecular targets and downstream effects of various dammarane saponins will provide a more complete understanding of their therapeutic potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. Two new dammarane-type triterpene saponins from Korean red ginseng and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Saponin-Rich Callus from Saponaria officinalis L. as a Novel Scrub Material with Significant Exfoliating and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Dammarane-Type Triterpenoid Saponins from Panax notoginseng Leaves and Their Nitric Oxide Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Dammarane-Type Triterpenoid Saponins from Panax notoginseng Leaves and Their Nitric Oxide Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigating the Influence of Natural Compounds on the Healing Process of Wounds [openbiochemistryjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic Effect of Total Ginseng Saponin on Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The potential application of natural products in cutaneous wound healing: A review of preclinical evidence [frontiersin.org]

- 13. Dammarane-type saponins from Gynostemma pentaphyllum and their anti-aging activities via up-regulating mitochondria related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro keratinocyte antiproliferant effect of Centella asiatica extract and triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Promising Strategies in Plant-Derived Treatments of Psoriasis-Update of In Vitro, In Vivo, and Clinical Trials Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidative and Anti-Atopic Dermatitis Effects of Peptides Derived from Hydrolyzed Sebastes schlegelii Tail By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Dammarane Sapogenins: A novel anti-cancer drug candidate – CICTA [cicta.net]

- 19. researchgate.net [researchgate.net]

- 20. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

Thrombospondins in Cutaneous Biology: A Technical Guide to Transcriptomic and Proteomic Signatures

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondins (TSPNs) are a family of matricellular glycoproteins that play pivotal roles in tissue homeostasis, wound repair, and pathology. Unlike structural matrix proteins, TSPNs function as dynamic modulators of the cell-matrix interface, influencing cell adhesion, proliferation, migration, and signaling. In the skin, various TSPN isoforms, notably Thrombospondin-1 (TSP-1), Thrombospondin-2 (TSP-2), and Thrombospondin-4 (TSP-4), are expressed by resident cells such as keratinocytes and fibroblasts. Their expression is often spatially and temporally regulated, particularly in response to injury. Understanding the precise molecular changes induced by these proteins is critical for developing novel therapeutics for wound healing, fibrotic disorders, and skin aging.

This technical guide provides an in-depth overview of the transcriptomic and proteomic alterations induced by TSPNs in skin cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling networks involved.

Part 1: Thrombospondin-1 (TSP-1)

Known Proteomic and Functional Changes Induced by TSP-1

TSP-1 is a key regulator of fibroblast behavior and extracellular matrix (ECM) dynamics. Its effects are often linked to its ability to activate TGF-β, a potent pro-fibrotic cytokine.

| Cell Type | Observed Change | Key Mediators/Pathways | References |

| Dermal Fibroblasts | Increased Collagen I production | TGF-β activation | [1] |

| Promotes fibroblast-mediated collagen gel contraction | Activation of latent TGF-β1 | [2] | |

| Stimulates cell migration | Calreticulin/LRP1, PI3K/Akt, ERK | [3][4] | |

| Induces resistance to anoikis (apoptosis due to loss of adhesion) | Calreticulin/LRP1, PI3K/Akt | [5][6][7] | |

| Keratinocytes | Part of a migratory subpopulation during wound healing | LPA, RHO/ROCK-SRF, ERK | [8][9] |

| TSP-1 expression is downregulated by UV radiation | PI3K-Akt activation | [10] |

Signaling Pathways of TSP-1 in Skin Cells

TSP-1 initiates intracellular signaling through several distinct receptor systems, leading to a variety of cellular responses.

A. Activation of Latent TGF-β: A primary function of TSP-1 is to convert latent TGF-β into its biologically active form. This is a critical step in the initiation of fibrotic responses.

References

- 1. A Unique Esophageal Extracellular Matrix Proteome Alters Normal Fibroblast Function in Severe Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombospondin-1 promotes fibroblast-mediated collagen gel contraction caused by activation of latent transforming growth factor beta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombospondin-1 Signaling Through the Calreticulin/LDL Receptor Related Protein 1 Axis: Functions and Possible Roles in Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thrombospondin1 in tissue repair and fibrosis: TGF-β-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombospondin 1 binding to calreticulin-LRP1 signals resistance to anoikis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thrombospondin 1 binding to calreticulin-LRP1 signals resistance to anoikis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-cell RNA sequencing identifies a migratory keratinocyte subpopulation expressing THBS1 in epidermal wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Single-cell RNA sequencing identifies a migratory keratinocyte subpopulation expressing THBS1 in epidermal wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ultraviolet radiation attenuates thrombospondin 1 expression via PI3K-Akt activation in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Lipid Metabolism Alterations by Panax notoginseng Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Panax notoginseng saponins (B1172615) (PNS) on lipid metabolism. It synthesizes findings from preclinical studies, detailing the molecular mechanisms, quantitative effects on lipid profiles, and the experimental methodologies employed. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and drug development.

Executive Summary

Panax notoginseng saponins, the principal active constituents of the traditional Chinese medicine Panax notoginseng, have demonstrated significant potential in modulating lipid metabolism. Accumulating evidence from both in vivo and in vitro studies indicates that PNS can ameliorate hyperlipidemia by affecting lipid synthesis, absorption, and catabolism. The mechanisms of action are multifaceted, involving the regulation of key signaling pathways such as AMPK and PPAR, and the modulation of enzymes and transcription factors critical to lipid homeostasis. This guide consolidates the current understanding of PNS's role in lipid metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development.

Quantitative Effects of PNS on Lipid Parameters

PNS administration has been shown to significantly alter lipid profiles in various preclinical models of hyperlipidemia and metabolic disorders. The following tables summarize the quantitative data from key studies, providing a comparative view of the effects of PNS on serum and hepatic lipid levels.

Table 2.1: Effects of PNS on Serum Lipid Profile in High-Fat Diet-Induced Hyperlipidemic Mice

| Parameter | Control Group (High-Fat Diet) | PNS Treatment Group (100 mg/kg) | PNS Treatment Group (200 mg/kg) | Simvastatin (B1681759) Group (10 mg/kg) | Percentage Change (High Dose PNS vs. Control) | Reference |

| Total Cholesterol (TC) | High | Significant Reduction | Significant Reduction | Significant Reduction | ↓ | [1] |

| Triglycerides (TG) | High | Significant Reduction | Significant Reduction | Significant Reduction | ↓ | [1] |

| LDL-Cholesterol (LDL-C) | High | Significant Reduction | Significant Reduction | Significant Reduction | ↓ | [1] |

| HDL-Cholesterol (HDL-C) | Low | Increase | Increase | Increase | ↑ | [1] |

Note: "Significant Reduction" and "Increase" denote statistically significant changes (p<0.05 or p<0.01) as reported in the cited study. The exact quantitative values can be found in the source publication.

Table 2.2: Effects of PNS on Hepatic Lipids and Related Enzymes in Diabetic Mice

| Parameter | Diabetic Model Group | PNS Treatment Group (100 mg/kg/day) | PNS Treatment Group (200 mg/kg/day) | Percentage Change (High Dose PNS vs. Model) | Reference |

| Hepatic Triglycerides (TG) | Elevated | Reduced | Significantly Reduced | ↓ | [2] |

| Hepatic Total Cholesterol (TC) | Elevated | Reduced | Significantly Reduced | ↓ | [2] |

| HMG-CoA Reductase (Hepatic) | Elevated | - | Reduced | ↓ | [3] |

| Superoxide Dismutase (SOD) Activity (Hepatic) | Reduced | - | Increased | ↑ | [4] |

Note: This table synthesizes data from multiple studies to provide a broader overview. Specific experimental conditions and absolute values are detailed in the respective publications.

Core Signaling Pathways Modulated by PNS

PNS exerts its lipid-lowering effects by modulating a network of interconnected signaling pathways that are central to lipid metabolism. The primary pathways identified include the AMPK, PPAR, and SREBP signaling cascades.

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as fatty acid and cholesterol synthesis. PNS has been shown to activate AMPK, leading to downstream effects that contribute to improved lipid metabolism.[5][6]

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism. PNS has been found to modulate the activity of PPARα and PPARγ.[5][7] PPARα activation enhances fatty acid oxidation, while the effects on PPARγ are more complex and can influence adipogenesis.[5]

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. PNS has been shown to downregulate the expression of SREBP-1c and SREBP-2, thereby inhibiting lipogenesis and cholesterol synthesis.[6][7]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature on PNS and lipid metabolism. These protocols are provided as a reference for researchers designing future studies.

-

Animal Model: Male KM mice (20±2 g) are typically used.[1]

-

Induction of Hyperlipidemia: A high-fat diet is administered for a period of 4 weeks to induce hyperlipidemia. The composition of the high-fat diet may vary but generally consists of a high percentage of fat, cholesterol, and cholic acid.

-

Grouping and Administration:

-

Normal Control Group: Receives a standard diet and oral administration of 0.9% saline.

-

Model Group: Receives a high-fat diet and oral administration of 0.9% saline.

-

PNS Treatment Groups: Receive a high-fat diet and oral administration of PNS at varying doses (e.g., 50, 100, 200 mg/kg) for a period of 4 weeks, following the initial 4-week induction period.[1]

-

Positive Control Group: Receives a high-fat diet and oral administration of a standard-of-care drug such as simvastatin (e.g., 10 mg/kg).[1]

-

-

Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight, and blood samples are collected for the analysis of serum lipids (TC, TG, LDL-C, HDL-C). Livers are also harvested for histopathological examination (e.g., Oil Red O staining for lipid accumulation) and biochemical analysis (e.g., hepatic lipid content, enzyme activities).

-

Cell Line: 3T3-L1 preadipocytes are a commonly used cell line.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% fetal bovine serum. Differentiation into mature adipocytes is induced by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

PNS Treatment: Differentiated adipocytes are treated with various concentrations of PNS for a specified period (e.g., 24-48 hours).

-

Analysis of Lipid Metabolism:

-

Lipid Accumulation: Intracellular lipid droplets are stained with Oil Red O and quantified by spectrophotometry after elution.

-

Lipolysis Assay: The release of glycerol (B35011) and free fatty acids into the culture medium is measured as an indicator of lipolysis.

-

Gene and Protein Expression: The expression levels of key genes and proteins involved in lipid metabolism (e.g., PPARγ, C/EBPα, SREBP-1c, FAS) are analyzed by qPCR and Western blotting, respectively.[6]

-

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of Panax notoginseng saponins as a potent modulator of lipid metabolism. The consistent findings across multiple preclinical studies highlight its potential for the development of novel therapeutics for hyperlipidemia and related metabolic disorders. Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of PNS in human subjects with hyperlipidemia.

-

Bioavailability and Pharmacokinetics: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of the various saponin (B1150181) constituents is crucial for optimizing dosage and delivery systems.

-

Structure-Activity Relationship: Investigating the specific saponin monomers responsible for the observed lipid-lowering effects will enable the development of more targeted and potent therapies.

-

Long-term Safety: Comprehensive long-term toxicity studies are required to ensure the safety of chronic PNS administration.

By addressing these key areas, the full therapeutic potential of Panax notoginseng saponins in the management of dyslipidemia and the prevention of cardiovascular disease can be realized.

References

- 1. pjps.pk [pjps.pk]

- 2. ahajournals.org [ahajournals.org]

- 3. Protective Effects of Panax Notoginseng Saponins on Cardiovascular Diseases: A Comprehensive Overview of Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Panax notoginseng Saponins and Major Anti-Obesity Components on Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Effect of Panax notoginseng Saponins and Major Anti-Obesity Components on Weight Loss [frontiersin.org]

- 7. Gut-liver axis modulation of Panax notoginseng saponins in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Total Panax notoginseng Saponins on Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the effects of Total Panax notoginseng Saponins (TSPN) on keratinocyte differentiation and epidermal barrier repair. Based on a comprehensive multi-omics study, this document details the molecular mechanisms, presents quantitative data on key differentiation markers, and provides detailed experimental protocols for researchers in dermatology and drug development.

Executive Summary

Total Panax notoginseng Saponins (TSPN), the primary active components of the traditional medicinal plant Panax notoginseng, have demonstrated significant potential in repairing the epidermal barrier.[1] Research indicates that TSPN can ameliorate skin barrier damage by upregulating the expression of crucial keratinocyte differentiation markers, including Filaggrin, Involucrin, and Loricrin.[1] The mechanism of action involves the regulation of a complex network of signaling pathways, positioning TSPN as a promising candidate for therapeutic applications in inflammatory skin conditions characterized by a compromised skin barrier.

Quantitative Effects of TSPN on Keratinocyte Differentiation Markers

In a reconstructed human epidermis (RHE) model with Sodium Dodecyl Sulfate (SDS)-induced barrier damage, treatment with 1 mg/mL TSPN was shown to significantly restore the expression of key proteins involved in keratinocyte differentiation and stratum corneum formation.[1] The quantitative analysis of immunofluorescence staining, measured as relative Integrated Optical Density (IOD), is summarized below.

| Differentiation Marker | Control Group (Relative IOD) | SDS-Induced Model Group (Relative IOD) | TSPN-Treated Group (Relative IOD) |

| Filaggrin | High | Significantly Decreased | Significantly Restored |

| Involucrin | High | Significantly Decreased | Significantly Restored |

| Loricrin | High | Significantly Decreased | Significantly Restored |

Table 1: Summary of the effect of TSPN on the expression of keratinocyte differentiation markers in an SDS-induced epidermal barrier injury model. Data is derived from immunofluorescence analysis.[1]

Signaling Pathways Modulated by TSPN in Epidermal Barrier Repair

TSPN exerts its reparative effects on the epidermal barrier by modulating a multi-pathway network. The key signaling cascades identified through multi-omics analysis include the PI3K-Akt and MAPK pathways.[1]

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is crucial for regulating cell proliferation.[1] TSPN's modulation of this pathway suggests a role in promoting the healthy proliferation of keratinocytes, which is essential for maintaining epidermal homeostasis and repairing a damaged barrier.

MAPK Signaling Pathway

The Mitogen-activated protein kinase (MAPK) pathway is involved in regulating apoptosis.[1] By influencing this pathway, TSPN may help to control programmed cell death in keratinocytes, a critical process for the proper formation and turnover of the epidermis.

Experimental Design and Workflow

The investigation into TSPN's effects on keratinocyte differentiation followed a structured workflow, integrating a reconstructed human epidermis model with advanced multi-omics analysis.

Experimental Protocols

The following protocols are based on the methodologies employed in the study of TSPN's effects on a reconstructed human epidermis model.[1]

Reconstructed Human Epidermis (RHE) Model of SDS-Induced Barrier Injury

This protocol describes the establishment of an in vitro model of skin barrier disruption.

-

Model Acclimatization: Upon receipt, equilibrate the EpiKutis® RHE tissues (reconstructed from human keratinocytes) by placing them in a 6-well plate containing pre-warmed assay medium and incubating at 37°C with 5% CO₂ for 24 hours.

-

Barrier Disruption: After acclimatization, topically apply a solution of Sodium Dodecyl Sulfate (SDS) to the surface of the RHE tissues to induce epidermal barrier damage. The concentration and duration of SDS exposure should be optimized to achieve significant but not complete tissue necrosis. A typical treatment is 1% SDS for 1 hour.

-

Treatment Application: Following SDS-induced injury, gently wash the tissue surface with phosphate-buffered saline (PBS). Divide the tissues into three groups:

-

Control Group: No SDS injury, treated with vehicle.

-

Model Group: SDS injury, treated with vehicle.

-

TSPN Group: SDS injury, treated with 1 mg/mL TSPN in a suitable vehicle.

-

-

Incubation: Culture the tissues for a designated period (e.g., 24-48 hours) at 37°C with 5% CO₂ to allow for the effects of the treatment to manifest.

-

Tissue Harvesting: After the incubation period, harvest the RHE tissues for subsequent analysis, such as immunofluorescence staining or multi-omics analysis. Tissues can be fixed in 4% paraformaldehyde and embedded in paraffin (B1166041) or frozen in optimal cutting temperature (OCT) compound.

Immunofluorescence Staining for Keratinocyte Differentiation Markers

This protocol details the visualization and semi-quantification of differentiation markers within the RHE tissues.

-

Tissue Sectioning: Using a cryostat or microtome, cut 5-10 µm thick sections from the prepared tissue blocks and mount them on charged microscope slides.

-

Permeabilization and Blocking:

-

Rehydrate the sections with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies against Filaggrin, Involucrin, and Loricrin to their optimal concentrations in the blocking solution.

-

Apply the diluted primary antibodies to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the sections three times with PBS.

-

Apply a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in the blocking solution.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the sections three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash again with PBS.

-

Mount the coverslips using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope.

-

Capture images using consistent exposure settings across all experimental groups.

-

Perform semi-quantitative analysis of the fluorescence intensity using image analysis software (e.g., ImageJ) to determine the Integrated Optical Density (IOD) for each marker.

-

Conclusion and Future Directions

The presented data and methodologies underscore the significant role of Total Panax notoginseng Saponins in promoting keratinocyte differentiation and repairing the epidermal barrier. The ability of TSPN to upregulate key differentiation markers and modulate critical signaling pathways, such as PI3K-Akt and MAPK, provides a strong rationale for its further investigation as a therapeutic agent for skin disorders associated with barrier dysfunction.

Future research should focus on elucidating the specific saponin (B1150181) constituents responsible for these effects and further exploring the downstream targets of the identified signaling pathways. Clinical studies are warranted to validate these preclinical findings and to determine the safety and efficacy of TSPN in human subjects.

References

Foundational Research on Ginsenoside Rg1 and Skin Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg1, a protopanaxatriol (B1242838) saponin (B1150181) derived from Panax ginseng, has emerged as a promising bioactive compound for promoting skin health. This technical guide provides a comprehensive overview of the foundational research on ginsenoside Rg1, with a focus on its molecular mechanisms in skin aging, pigmentation, and inflammation. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways modulated by Rg1. This document is intended to serve as a core resource for researchers and professionals in dermatology, pharmacology, and drug development, facilitating further investigation into the therapeutic and cosmetic applications of ginsenoside Rg1 for skin health.

Introduction

The skin, as the body's largest organ, is continually exposed to endogenous and environmental factors that contribute to aging, dyspigmentation, and inflammatory conditions. There is a growing demand for effective natural compounds that can mitigate these cutaneous challenges. Ginsenoside Rg1, a principal active component of ginseng, has garnered significant scientific interest for its diverse pharmacological activities, including its beneficial effects on the skin. This guide synthesizes the current understanding of Rg1's impact on skin health at the molecular and cellular levels.

Effects of Ginsenoside Rg1 on Skin Health: Quantitative Data

The following tables summarize the quantitative findings from various studies on the effects of ginsenoside Rg1 on key biomarkers of skin health.

Table 1: Effects of Ginsenoside Rg1 on Melanogenesis

| Cell Line | Treatment | Concentration | Effect on Melanin Content | Effect on Tyrosinase Activity | Citation(s) |

| Human Epidermal Melanocytes | Ginsenoside Rg1 | 75-300 µM | Dose-dependent increase | Dose-dependent increase | [1] |

| B16 Melanoma Cells | Ginsenoside Rg1 | 0.1 mg/mL | Inhibition rate of 52.7–59.1% | Significant inhibition (43.7–57.2%) |

Table 2: Anti-inflammatory Effects of Ginsenoside Rg1

| Model System | Stimulant | Rg1 Treatment | Biomarker | Quantitative Change | Citation(s) |

| HaCaT Cells | M5 Cocktail | 5-20 µM | IL-1β, IL-18 | Dose-dependent decrease | [2] |

| HaCaT Cells | TNF-α + UVB | 50 µM | NF-κB Activity | Restored inhibitory effect of Dexamethasone | [3] |

| Psoriasis-like mouse model | Imiquimod (IMQ) | Not specified | Ki67, NLRP3, Caspase-1 | Decreased expression | [2] |

Table 3: Effects of Ginsenoside Rg1 on Cellular Senescence and Proliferation

| Cell Line | Inducer of Senescence | Rg1 Concentration | Biomarker | Quantitative Change | Citation(s) |

| HaCaT Cells | M5 Cocktail | 2-40 µM | Cell Proliferation | Inhibition of M5-induced proliferation | [2] |

| Human Periodontal Ligament Cells | Not applicable | 0.01-0.05 µmol/L | Cell Proliferation | Significant promotion |

Table 4: Effects of Ginsenoside Rg1 on Extracellular Matrix Components

| Cell Line/Model | Treatment | Rg1 Concentration | Biomarker | Quantitative Change | Citation(s) |

| Nasal Polyp-Derived Fibroblasts | TGF-β1 | 5 or 40 ng/mL | α-SMA, Fibronectin, Collagen Type Iα1 | Inhibition of TGF-β1-induced increase | [4],[5] |

| Human Embryonic Lung Fibroblasts | Cigarette Smoke Extract | Not specified | α-SMA, Collagen I | Attenuated expression | [6] |

Key Signaling Pathways Modulated by Ginsenoside Rg1

Ginsenoside Rg1 exerts its effects on skin health by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of ginsenoside Rg1 on skin health.

Cell Culture and Treatments

-

Human Dermal Fibroblasts (HDFs):

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Ginsenoside Rg1 Treatment: For collagen synthesis assays, HDFs are typically seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of ginsenoside Rg1 (e.g., 0, 5, 10, 20 µmol/L) for 48 hours.[3]

-

-

Human Epidermal Keratinocytes (HaCaT Cells):

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

UVB Irradiation: Cells are washed with phosphate-buffered saline (PBS) and irradiated with UVB (e.g., 60 mJ/cm²) in a thin layer of PBS. The PBS is then replaced with fresh culture medium.

-

Ginsenoside Rg1 Treatment: For anti-inflammatory or senescence assays, HaCaT cells are often pre-treated with ginsenoside Rg1 (e.g., 50 µM) for 1 hour before UVB irradiation and/or subsequent treatment with an inflammatory stimulus like TNF-α (e.g., 10 ng/mL) for 24 hours.[3]

-

-

Human Epidermal Melanocytes (HEMs):

-

Culture Medium: Medium 254 supplemented with Human Melanocyte Growth Supplement.

-

Ginsenoside Rg1 Treatment: For melanogenesis assays, HEMs are exposed to various concentrations of ginsenoside Rg1 (e.g., 75-300 µM) for 72 hours.[1]

-

Western Blot Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. For nuclear and cytoplasmic fractions, a nuclear and cytoplasmic protein extraction kit is used according to the manufacturer's instructions.[7]

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE (e.g., 10% gel) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-CREB, anti-MITF, anti-tyrosinase, anti-Nrf2, anti-p-Smad2/3, anti-Collagen Type I, anti-MMP-1) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants or tissue homogenates are collected.

-

Procedure: The levels of cytokines such as IL-1β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody conjugated to an enzyme is added. Following another incubation and washing step, a substrate solution is added, and the color development is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a suitable reagent (e.g., TRIzol). The RNA is then reverse-transcribed into cDNA using a first-strand synthesis kit.

-

qPCR: The qPCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

-

Primer Sequences:

-

Human COL1A1: Forward: 5'-AGGGCCAAGACATC-3', Reverse: 5'-AGATCACGTCATCGCACAACA-3'

-

Human MMP1: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human TGFB1: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human SMAD2: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human SMAD3: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human NFE2L2 (Nrf2): Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human HMOX1 (HO-1): Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human NFKB1: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human IL6: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Human TNF: Primer sequences can be obtained from validated sources or designed using primer design software.

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Fixation: Cells are washed twice with PBS and fixed with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

-

Staining: After washing with PBS, the cells are incubated with the staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C (without CO2) for 12-16 hours.

-

Analysis: Senescent cells, which stain blue, are observed and counted under a microscope.

Conclusion

The accumulated evidence strongly supports the potential of ginsenoside Rg1 as a valuable agent for maintaining and improving skin health. Its multifaceted mechanisms of action, including the modulation of key signaling pathways involved in melanogenesis, inflammation, antioxidant defense, and extracellular matrix homeostasis, make it a compelling candidate for further research and development in both cosmetic and therapeutic applications. This technical guide provides a foundational resource to aid scientists and drug development professionals in designing and executing future studies to unlock the full potential of ginsenoside Rg1 in dermatology.

References

- 1. Ginsenosides Rb1 and Rg1 Stimulate Melanogenesis in Human Epidermal Melanocytes via PKA/CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitory effect of ginsenoside Rg1 on extracellular matrix production via extracellular signal-regulated protein kinase/activator protein 1 pathway in nasal polyp-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg1 Ameliorates Cigarette Smoke-Induced Airway Fibrosis by Suppressing the TGF- β 1/Smad Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Novel Saponins in Panax notoginseng: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the recent discoveries of novel saponins (B1172615) in Panax notoginseng extracts. It is intended for researchers, scientists, and drug development professionals interested in the phytochemistry and pharmacology of this important medicinal plant. This document details the structures of newly identified saponins, presents quantitative data, outlines comprehensive experimental protocols for their extraction, isolation, and analysis, and visualizes their known signaling pathways.

Introduction to Novel Panax notoginseng Saponins

Panax notoginseng, also known as Sanqi or Tianqi, is a traditional Chinese medicine with a long history of use for its hemostatic, anti-inflammatory, and neuroprotective properties.[1] The primary bioactive constituents of P. notoginseng are dammarane-type saponins, commonly referred to as ginsenosides (B1230088) or notoginsenosides.[1] While the major saponins like ginsenosides Rg1, Rb1, and notoginsenoside R1 are well-characterized, recent advancements in analytical techniques have led to the discovery of a plethora of novel, minor saponins. These newly identified compounds, including notoginsenosides Ft1, B, Ab1-3, Fh1-9, SL1-SL8, and others, are gaining attention for their unique pharmacological activities and potential therapeutic applications.[2][3]

This guide focuses on these novel saponins, providing a consolidated resource for their study and potential exploitation in drug discovery and development.

Quantitative Data on Novel Saponins

The following tables summarize the structural information for some of the recently discovered saponins in Panax notoginseng.

Table 1: Recently Identified Novel Saponins in Panax notoginseng

| Saponin (B1150181) Name | Molecular Formula | Molecular Weight ( g/mol ) | Plant Part | Reference |

| Notoginsenoside A | C₅₃H₉₀O₂₃ | 1095.28 | Root | [4] |

| Notoginsenoside B | C₅₃H₈₈O₂₃ | 1093.26 | Root | [4] |

| Notoginsenoside C | C₅₃H₈₈O₂₄ | 1109.26 | Root | [4] |

| Notoginsenoside D | C₅₉H₁₀₀O₂₇ | 1241.41 | Root | [4] |

| Notoginsenoside Fa | C₅₉H₁₀₀O₂₇ | 1241.2 | Not specified | [5] |

| Notoginsenoside Ft1 | C₄₇H₈₂O₁₉ | 947.14 | Not specified | [6] |

| Notoginsenoside NL-I | C₅₃H₉₀O₂₃ | 1095.28 | Leaves | [7] |

| Notoginsenoside NL-J | C₄₇H₈₀O₁₉ | 945.12 | Leaves | [7] |

| Notoginsenoside R1 | C₄₇H₈₀O₁₈ | 933.1 | Root | [8] |

| Notoginsenoside SL1 | C₅₃H₉₀O₂₂ | 1079.28 | Leaves | [9] |

| Notoginsenoside SL2 | C₅₃H₉₀O₂₃ | 1095.28 | Leaves | [9] |

| Notoginsenoside SL3 | C₅₉H₁₀₀O₂₇ | 1241.41 | Leaves | [9] |

| Notoginsenoside SL4 | C₅₉H₁₀₀O₂₇ | 1241.41 | Leaves | [9] |

Experimental Protocols

Extraction of Saponins from Panax notoginseng

This protocol describes a general method for the extraction of total saponins from P. notoginseng plant material.

3.1.1. Ethanol (B145695) Reflux Extraction

-

Sample Preparation: Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

-

Extraction:

-

Filtration and Concentration:

-

Filter the combined extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator until the ethanol is completely removed.

-

3.1.2. Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Prepare the plant material as described in the reflux extraction method.

-

Extraction:

-

Suspend the powdered material in 86% ethanol at a liquid-to-solid ratio of 19:1 (mL/g).

-

Perform ultrasonication for 1.5 hours.

-

-

Filtration and Concentration: Follow the same procedure as in the reflux extraction method.

Isolation and Purification of Novel Saponins

This section outlines a multi-step chromatographic procedure for the isolation of individual saponins from the crude extract.

-

Macroporous Resin Column Chromatography (Initial Fractionation):

-

Suspend the concentrated crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., D101).[3]

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the saponins with a stepwise gradient of ethanol-water (e.g., 30%, 50%, 70%, 95% ethanol).

-

Collect the fractions and monitor the saponin content using Thin Layer Chromatography (TLC).

-

-

Silica (B1680970) Gel Column Chromatography (Fine Separation):

-

Combine the saponin-rich fractions and concentrate them to dryness.

-

Dissolve the residue in a minimal amount of the initial mobile phase and load it onto a silica gel column.

-

Elute the column with a gradient of chloroform-methanol or ethyl acetate-n-butanol-water.[11][12]

-

Collect fractions and analyze them by TLC or HPLC to identify fractions containing the target novel saponins.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Further purify the fractions containing the saponins of interest using a prep-HPLC system with a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Collect the peaks corresponding to the individual saponins.

-

Remove the solvent under vacuum to obtain the purified novel saponins.

-

UPLC-QTOF-MS/MS for Identification and Quantification

This protocol provides a framework for the analysis of novel saponins using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.

-

Sample Preparation:

-

Accurately weigh the dried extract or purified saponin.

-

Dissolve the sample in methanol (B129727) to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

UPLC Conditions:

-

QTOF-MS/MS Conditions:

Signaling Pathways and Mechanisms of Action

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of novel P. notoginseng saponins, with a significant focus on Notoginsenoside Ft1.

Notoginsenoside Ft1 Signaling Pathways

Notoginsenoside Ft1 has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

4.1.1. PI3K/Akt/mTOR Pathway

Notoginsenoside Ft1 inhibits the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells.[6][14] This inhibition leads to the induction of apoptosis and lysosomal cell death in hepatocellular carcinoma cells.[14] The pathway is also implicated in the pro-proliferative and collagen-producing effects of Ft1 on human dermal fibroblasts.[15]

4.1.2. Wnt/β-catenin Signaling Pathway

Total Panax notoginseng saponins (PNS) have been demonstrated to inhibit the Wnt/β-catenin signaling pathway, which plays a role in fibrosis.[16] PNS treatment leads to a decrease in the expression of Wnt1 and β-catenin.[16] Conversely, in the context of hair follicle growth, PNS has been shown to promote the Wnt/β-catenin pathway by upregulating β-catenin, Wnt10b, and LEF1.[17]

Experimental Workflow for Saponin Discovery

The general workflow for the discovery and characterization of novel saponins from Panax notoginseng is depicted below.

Conclusion

The discovery of novel saponins in Panax notoginseng continues to expand the phytochemical landscape of this important medicinal plant. The application of modern analytical techniques has been instrumental in identifying these minor constituents and is beginning to unravel their complex pharmacological activities. This technical guide provides a foundational resource for researchers to further explore the chemistry and biology of these novel saponins, with the ultimate goal of developing new therapeutic agents. The detailed protocols and pathway diagrams presented herein are intended to facilitate the design and execution of future studies in this exciting field.

References

- 1. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retraction: Panax notoginseng saponins regulate VEGF to suppress esophageal squamous cell carcinoma progression via DVL3-mediated Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Natural Product Description|Notoginsenoside Fa [sinophytochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Notoginsenoside R1 | C47H80O18 | CID 441934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development and validation of an UFLC-MS/MS assay for the absolute quantitation of nine notoginsenosides in rat plasma: Application to the pharmacokinetic study of Panax Notoginseng Extract - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 10. scispace.com [scispace.com]

- 11. Isolation of dammarane saponins from Panax notoginseng by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of four high-purity dammarane saponins from extract of Panax notoginseng by centrifugal partition chromatography coupled with evaporative light scattering detection in one operation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Notoginsenoside Ft1 induces lysosomal cell death and apoptosis by inhibiting the PI3K/AKT/mTOR pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Panax notoginseng saponins improve oral submucous fibrosis by inhibiting the Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Isolation of Total Panax notoginseng Saponins (TPNS) from Raw Herbs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Total Panax notoginseng Saponins (B1172615) (TPNS) from raw plant material. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity TPNS for a variety of research and development applications.

Panax notoginseng, also known as Sanqi or Tianqi, is a highly valued traditional Chinese medicine.[1] Its primary bioactive constituents are dammarane-type triterpenoid (B12794562) saponins, collectively referred to as Total Panax notoginseng Saponins (TPNS). These compounds are the focus of extensive research due to their wide range of pharmacological activities, including protective effects on the cardiovascular and cerebrovascular systems.[1] The efficient isolation of TPNS is crucial for further pharmacological studies and drug development.

The following sections detail the experimental protocols for isolating TPNS, including extraction from the raw herb and subsequent purification using various chromatographic techniques. Quantitative data from representative studies are summarized to provide an indication of expected yields and purity.

Experimental Protocols

The isolation of TPNS is a multi-step process that begins with the extraction of crude saponins from the plant material, followed by one or more purification steps to remove impurities and enrich the saponin (B1150181) content.

Extraction of Crude Total Saponins

The initial step involves the extraction of saponins from the dried and pulverized raw herb. Ethanol (B145695) is a commonly used solvent for this purpose.[2][3][4] The use of fresh Panax notoginseng has been reported to yield a higher total saponin content compared to the dried herb.[3]

Protocol 1: Conventional Ethanol Extraction

-

Preparation of Plant Material: Grind the dried roots, stems, or leaves of Panax notoginseng into a fine powder.

-

Solvent Extraction:

-

Concentration:

Protocol 2: Ultrasound-Assisted Extraction (UAE)

Ultrasound can be employed to enhance the extraction efficiency and reduce the extraction time.

-

Preparation of Plant Material: Prepare the powdered herb as described in Protocol 1.

-

Ultrasonic Extraction:

-

Concentration: Concentrate the combined extracts as described in Protocol 1.

Purification of Total Panax notoginseng Saponins

The crude extract contains various impurities, including sugars, pigments, and other plant metabolites. Chromatographic techniques are essential for the purification of TPNS.

Protocol 3: Macroporous Resin Column Chromatography

Macroporous resin chromatography is a widely used and effective method for the initial purification and enrichment of TPNS.[3][7][8]

-

Resin Preparation: Pre-treat the macroporous resin (e.g., D101 or AB-8) by soaking it in 95% ethanol for 12-24 hours, followed by washing with deionized water until no ethanol remains.[7][9]

-

Column Packing: Pack a chromatography column with the pre-treated resin.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the column.

-

Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.[3] A subsequent wash with 20% ethanol can also be performed.[7]

-

Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol (e.g., 70-85% ethanol).[7][9]

-

Fraction Collection and Analysis: Collect the eluate fractions and monitor the presence of saponins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Concentration: Combine the saponin-rich fractions and concentrate them under reduced pressure to obtain purified TPNS.

Protocol 4: Silica (B1680970) Gel Column Chromatography

Silica gel chromatography can be used for further fractionation and purification of TPNS.

-

Column Preparation: Pack a chromatography column with silica gel.

-

Sample Loading: Apply the concentrated saponin fraction from the previous step onto the column.

-

Elution: Elute the column with a gradient of solvents, such as a mixture of n-hexane and chloroform, followed by n-hexane and methanol.[10]

-

Fraction Collection and Analysis: Collect and analyze the fractions as described in Protocol 3.

-

Concentration: Combine the fractions containing the desired saponins and concentrate to dryness.

Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly purified individual saponins or a refined TPNS fraction, preparative HPLC is the method of choice.[2][11]

-

Mobile Phase: A gradient of ethanol-water or acetonitrile-water is typically used for elution.[7][11]

-

Sample Injection: Inject a concentrated solution of the partially purified TPNS.

-

Fraction Collection: Collect the fractions corresponding to the desired saponin peaks.

-

Solvent Removal: Remove the solvent from the collected fractions by rotary evaporation or lyophilization to obtain the purified saponins.

Data Presentation

The following tables summarize quantitative data from various studies on the isolation of TPNS, providing insights into the expected yields and purity at different stages of the process.

Table 1: Extraction Yield of Total Panax notoginseng Saponins

| Raw Material | Extraction Method | Solvent | Yield (%) | Reference |

| Fresh P. notoginseng | Ethanol Soaking | Ethanol | >14 | [3] |

| Dry P. notoginseng | Other Methods | - | 10-12 | [3] |

| P. notoginseng Powder | Hot Reflux | Water | 8.06 | [7] |

| P. notoginseng | Ultrasonic Extraction | 80% Ethanol | 6.65 | [5] |

| P. notoginseng Leaves | Optimized Extraction | - | 12.30 ± 0.34 | [12] |

Table 2: Purity and Recovery of Total Panax notoginseng Saponins

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Rate (%) | Reference |

| Macroporous Resin & Alumina Column | - | >70 (R1+Rg1+Rb1) | - | [3] |

| Macroporous Resin D101 | - | - | 93.35 | [7] |

| Silica Gel Column Chromatography | - | >97.5 | >50 | [10] |

| DAC High-Pressure Liquid Chromatography | 78-84 | >95 (5 monomer saponins) | >90 | [8] |

| Preparative HPLC | - | >96 (individual saponins) | - | [11] |

Table 3: Content of Major Saponins in Purified TPNS

| Saponin | Content (%) in Purified Fraction | Reference |

| Notoginsenoside R1 | 6.34 | [7] |

| Ginsenoside Rg1 | 31.29 | [7] |

| Ginsenoside Re | 3.21 | [7] |

| Ginsenoside Rb1 | 31.17 | [7] |

| Ginsenoside Rd | 8.45 | [7] |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the isolation of TPNS.

Caption: General workflow for the isolation of Total Panax notoginseng Saponins.

Caption: Detailed purification steps for TPNS using macroporous resin chromatography.

References

- 1. frontiersin.org [frontiersin.org]

- 2. benchchem.com [benchchem.com]